Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Description
Properties
IUPAC Name |
benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-9-13-6-14(10-17)8-16-7-13/h1-5,13-14,16H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEBKTOSSKZINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Bicyclic Core Formation
The synthesis of the 3,7-diazabicyclo[3.3.1]nonane scaffold typically begins with cyclocondensation reactions. A stereocontrolled approach involves the reaction of 4-piperidone derivatives with formaldehyde and primary amines under acidic conditions. For example, 3,7-diazabicyclo[3.3.1]nonane intermediates are synthesized via Mannich-type reactions, where 4-piperidone reacts with paraformaldehyde and benzylamine in methanol under reflux . The reaction proceeds through imine formation followed by intramolecular cyclization, yielding the bicyclic core with moderate to high diastereoselectivity.
Key Data :
| Reagents | Conditions | Yield | Diastereomeric Ratio |
|---|---|---|---|
| 4-Piperidone, BnNH₂ | MeOH, reflux, 8 hr | 66% | 3:1 (trans:cis) |
| Paraformaldehyde, AcOH | 60°C, 6 hr | 72% | 4:1 |
Post-cyclization, the carbonyl group at the bridgehead position is reduced using the Wolff-Kishner method (hydrazine hydrate, KOH, 160–170°C), affording the fully saturated bicyclic amine in 83–94% yield .
Introduction of the benzyl ester group at the 3-position is achieved through carbamate formation. The bicyclic amine is treated with benzyl chloroformate (Cbz-Cl) in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine). This step requires precise temperature control (0–5°C) to minimize side reactions, such as over-alkylation or epimerization .
Optimized Protocol :
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Dissolve 3,7-diazabicyclo[3.3.1]nonane (1 equiv) in anhydrous THF.
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Add triethylamine (1.2 equiv) and cool to 0°C.
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Slowly add benzyl chloroformate (1.1 equiv) over 30 minutes.
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Stir at room temperature for 12 hr.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).
Stereochemical Control and Optical Enrichment
Optically enriched derivatives are accessible through chiral auxiliary-mediated syntheses. For instance, (R)-2-(Aminomethyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate serves as a chiral precursor, enabling asymmetric induction during cyclocondensation . The use of (R)-configured starting materials ensures high enantiomeric excess (ee > 90%), as confirmed by chiral HPLC analysis.
Case Study :
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Starting Material : (R)-Benzyl 2-(aminomethyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate.
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Reaction : Treatment with 2-bromophenylacetyl chloride in dichloromethane (DCM) at −20°C.
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Outcome : Diastereoselective formation of (1R,2R,5S,8R)-Benzyl 7-benzyl-8-(2-bromophenyl)-2-methoxy-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate with 92% yield and >95% ee .
Alternative Routes: Reductive Amination and Ring-Closing Metathesis
Recent advances explore reductive amination and transition metal-catalyzed methods. A two-step process involving reductive amination of ketones with benzylamines, followed by ring-closing metathesis (Grubbs catalyst, 2nd generation), provides the bicyclic framework in 70% overall yield . This method circumvents harsh acidic conditions, enhancing functional group compatibility.
Comparative Data :
| Method | Catalyst | Yield | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | NaBH₃CN | 78% | 98% |
| Ring-Closing Metathesis | Grubbs II | 82% | 97% |
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or flash chromatography. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
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¹H NMR (400 MHz, CDCl₃): δ 3.26 (s, OCH₃), 4.29 (dd, J = 6.2, 4.9 Hz, CH(OMe)₂), 7.19–7.33 (m, Ar-H) .
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¹³C NMR (100 MHz, CDCl₃): δ 53.7 (NCH₂), 103.7 (C-O), 128.5 (Ar-C) .
Mass spectrometry (ESI-MS) verifies molecular weight (m/z 260.33 [M+H]⁺), while infrared (IR) spectroscopy identifies ester carbonyl stretches (ν = 1718 cm⁻¹) .
Scalability and Industrial Applications
Kilogram-scale syntheses employ continuous flow reactors to enhance reproducibility. A pilot study demonstrated 89% yield over five steps, with a space-time yield of 1.2 kg·L⁻¹·day⁻¹ . Regulatory-grade material meets ICH Q3D guidelines for elemental impurities (<10 ppm Pd).
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine and ester functionalities in Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate participate in selective oxidation:
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Hydrogen Peroxide (H₂O₂) : Oxidation of the tertiary amine generates an N-oxide derivative, enhancing polarity and solubility. This reaction proceeds under mild acidic conditions (pH 4–6) at 25–40°C.
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Potassium Permanganate (KMnO₄) : In acidic media, the bicyclic framework undergoes partial ring opening to form dicarboxylic acid derivatives .
Key Data:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ | pH 5, 30°C, 12 hr | N-Oxide derivative | 75–85% | |
| KMnO₄ (0.1 M) | H₂SO₄, 60°C, 6 hr | 3,7-Dicarboxylic acid derivative | 62% |
Reduction Reactions
The benzyl ester group is susceptible to catalytic hydrogenolysis, while the bicyclic core remains intact:
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Hydrogen/Palladium (H₂/Pd-C) : Cleaves the benzyl ester to yield 3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid. Reactions occur at 1 atm H₂ in ethanol (20–25°C, 4–6 hr).
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Sodium Borohydride (NaBH₄) : Selectively reduces ketone byproducts formed during oxidation without affecting the ester group.
Key Data:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 4 hr | Carboxylic acid derivative | 90% | |
| NaBH₄ | THF, 0°C, 1 hr | Secondary alcohol (from ketone) | 88% |
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (HCl) : Produces 3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride. Optimized at 6 M HCl, reflux (12 hr).
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Basic Hydrolysis (NaOH) : Yields the sodium salt of the carboxylic acid. Conducted in aqueous NaOH (2 M, 80°C, 8 hr) .
Key Data:
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| 6 M HCl, reflux | HCl | Carboxylic acid hydrochloride | 95% | |
| 2 M NaOH, 80°C | NaOH | Sodium carboxylate | 82% |
Coordination Chemistry
The nitrogen atoms in the bicyclic scaffold act as ligands for transition metals, forming stable complexes:
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Copper(II) Complexes : Reacts with CuCl₂ in methanol to form a square-planar complex with a binding constant (log K) of 8.2 ± 0.3 .
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Iron(III) Complexes : Forms octahedral complexes with Fe(NO₃)₃, used in oxidation catalysis.
Structural Data for Cu(II) Complex:
| Parameter | Value | Method | Source |
|---|---|---|---|
| N–Cu bond length | 1.98 Å | X-ray diffraction | |
| log K (stability) | 8.2 ± 0.3 | UV-Vis titration |
Functionalization via Alkylation
The tertiary amine undergoes alkylation with electrophiles:
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Methyl Iodide (CH₃I) : Forms a quaternary ammonium salt in acetonitrile (60°C, 24 hr) .
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Benzyl Bromide (C₆H₅CH₂Br) : Produces a disubstituted derivative under phase-transfer conditions (K₂CO₃, TBAB, 50°C) .
Key Data:
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I | CH₃CN, 60°C, 24 hr | Quaternary ammonium salt | 78% | |
| C₆H₅CH₂Br | K₂CO₃/TBAB, 50°C, 12 hr | N,N-Dibenzyl derivative | 65% |
Scientific Research Applications
Pharmacological Interactions
Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs). The compound's structure allows it to act as a ligand for these receptors, which play crucial roles in neurotransmission and are implicated in various neurological disorders.
- Subtype Selectivity : Research indicates that modifications to the diazabicyclo scaffold can enhance selectivity for specific nAChR subtypes, such as α4β2* and α3β4*, which are relevant in the context of addiction and cognitive function .
Synthesis of Complex Organic Molecules
The compound serves as an important intermediate in the synthesis of various chiral phosphoramidite ligands, which are essential in asymmetric synthesis processes. The synthetic pathways often involve:
- Formation of the Diazabicyclo Core : This involves cyclization reactions that yield the bicyclic structure.
- Functionalization : Introduction of benzyl groups and other substituents through nucleophilic substitution reactions .
Case Study 1: Nicotinic Acetylcholine Receptor Ligands
A study evaluated several derivatives of the diazabicyclo scaffold for their affinity towards nAChRs. The findings revealed that:
| Compound | K_i (nM) | nAChR Subtype |
|---|---|---|
| N-benzylbispidine | 569.6 | α3β4* |
| N-t-Boc-bispidine | 45 | α4β2* |
These results demonstrate the potential of this compound derivatives in developing targeted therapies for neurological conditions .
Case Study 2: Synthesis of Chiral Phosphoramidites
In another investigation, researchers synthesized chiral phosphoramidites from this compound to explore their application in asymmetric synthesis:
| Reaction Step | Description |
|---|---|
| Cyclization | Formation of the diazabicyclo core |
| Benzyl Group Introduction | Nucleophilic substitution using benzyl halides |
| Esterification | Final step involving tert-butyl alcohol |
This synthesis pathway highlights the compound's utility in generating complex chiral molecules used in drug development .
Mechanism of Action
The mechanism of action of Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Key Structural Variations in Bispidine Derivatives:
Structural Insights:
- Benzyl vs. tert-Butyl Esters : The benzyl group in the target compound enhances aromatic interactions, whereas tert-butyl esters (e.g., ) improve steric protection and stability .
- N-Alkoxyalkyl Substituents : Ethoxypropyl and isopropoxypropyl groups at position 7 (e.g., LA-1, LA-2) reduce toxicity compared to bulkier substituents .
- Hydrogen Bond Acceptor (HBA) Systems : Carboxamide or sulfonamide groups (e.g., TC-6683) increase α4β2 nAChR affinity, while benzyl esters may prioritize lipophilicity over receptor selectivity .
Biological Activity
Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, also referred to as tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, is a bicyclic compound that has garnered attention in pharmacological research due to its unique structural properties and biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Structural Characteristics
The molecular formula of this compound is C₁₉H₂₆N₂O₃, with a molecular weight of approximately 330.42 g/mol. The compound features a bicyclic structure that includes a diazabicyclo framework, which is crucial for its interaction with biological targets.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Research indicates that this compound exhibits significant interactions with nicotinic acetylcholine receptors (nAChRs), which are vital in various neurological processes. The compound has been shown to modulate receptor activity, making it a candidate for drug development aimed at treating neurological disorders.
- Affinity Studies : The compound's affinity for different nAChR subtypes has been evaluated, revealing varying degrees of interaction:
| Compound | nAChR Subtype | Affinity (K_i) |
|---|---|---|
| This compound | α4β2* | 600 nM |
| N-benzylbispidine | α3β4* | 569.6 nM |
| N-t-Boc-bispidine | α4β2* | 45 nM |
These findings suggest that modifications to the diazabicyclo scaffold can lead to selective ligands with potential therapeutic applications in neurology .
Pharmacological Implications
The unique structure of this compound allows it to act as a pharmacological agent with various potential applications:
- Neurological Disorders : Its ability to selectively interact with nAChRs positions it as a candidate for developing treatments for conditions like Alzheimer's disease and other cognitive impairments.
- Pain Management : Some derivatives have demonstrated antihyperalgesic activity in models of neuropathic pain, indicating potential use in pain management therapies .
- Antimicrobial and Anticancer Activities : Preliminary studies suggest that this compound could serve as a lead compound in the development of new antimicrobial or anticancer drugs due to its biological activity .
The mechanism by which this compound exerts its effects involves binding to specific receptor sites on nAChRs, leading to alterations in receptor activity that can influence neurotransmission and other physiological processes . The structural modifications of the bicyclic core significantly impact the binding affinity and selectivity towards different receptor subtypes.
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Study on Nootropic Activity : A series of related compounds were synthesized and tested for their ability to reverse scopolamine-induced amnesia in mice, highlighting their potential cognitive-enhancing properties .
- Evaluation of Antihyperalgesic Effects : Compounds derived from this scaffold showed promising results in models of neuropathic pain, suggesting a multifaceted role in pain modulation .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate derivatives?
- Methodology : The Mannich reaction is a foundational approach. For example, 3,7-diazabicyclo[3.3.1]nonane derivatives are synthesized via cyclocondensation of 4-piperidone with formaldehyde and primary amines in methanol, followed by Wolff-Kishner reduction to eliminate the carbonyl group. Yields typically range from 38% to 66%, depending on substituents .
- Key Data :
- Reagents : Paraformaldehyde, primary amines (e.g., 1-(3-aminopropyl)imidazole), acetic acid.
- Conditions : Methanol solvent, reflux for 6–8 hours.
- Reduction : Hydrazine hydrate/KOH at 160–170°C for 5 hours (yields: 83–94%) .
Q. How is the chair-chair conformation of the 3,7-diazabicyclo[3.3.1]nonane scaffold confirmed experimentally?
- Methodology : and NMR spectroscopy are critical. Vicinal coupling constants () in NMR (e.g., for geminal protons) and chemical shifts in NMR (e.g., C1/C5 at 27.4–29.9 ppm) confirm the chair-chair conformation. IR spectroscopy verifies carbonyl reduction (absence of ) .
Q. What spectroscopic techniques are used to characterize this compound derivatives?
- Methodology :
- IR : Identifies functional groups (e.g., ester C=O at 1718 cm) .
- NMR : Assigns stereochemistry via coupling constants and chemical shifts. For example, axial protons exhibit doublet-of-doublets splitting () .
- Mass Spectrometry : Confirms molecular weight (e.g., ) .
Advanced Research Questions
Q. How do computational methods (DFT and molecular docking) enhance the understanding of 3,7-diazabicyclo[3.3.1]nonane derivatives?
- Methodology :
- DFT : Optimize molecular geometry at the B3LYP/6-31G(d,p) level. Compare bond lengths/angles with X-ray data (RMSD < 0.01 Å). HOMO-LUMO gaps () predict reactivity .
- Docking : AutoDock/Vina evaluates binding to targets (e.g., ERα, AMPA receptors). For example, docking scores of suggest strong affinity for 3ERT protein .
- Key Data :
- Software : Gaussian 09W, GaussView 5.0, Discovery Studio .
Q. How do substituents at the 3- and 7-positions influence the basicity and bioactivity of 3,7-diazabicyclo[3.3.1]nonane derivatives?
- Methodology :
- Basicity : Spectrophotometric titration in acetonitrile reveals variations (spanning 13 orders). Electron-withdrawing groups reduce basicity; bulky substituents enhance steric effects .
- Bioactivity : Tricyclic derivatives act as AMPA receptor modulators due to hydrophobic interactions. Substituents like benzyl or heterocycles improve blood-brain barrier penetration .
Q. How can Hirshfeld surface analysis resolve crystal packing ambiguities in diazabicyclo derivatives?
- Methodology : CrystalExplorer 21 generates Hirshfeld surfaces mapped with . For a chloroacetyl derivative, H⋯H (52.3%), H⋯C/C⋯H (23.7%), and H⋯O/O⋯H (10.8%) interactions dominate packing. C–H⋯π contacts (2.72 Å) stabilize chair conformers .
- Key Data :
Q. What strategies address contradictions in conformational analysis (e.g., chair-chair vs. boat-boat) of diazabicyclo derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
